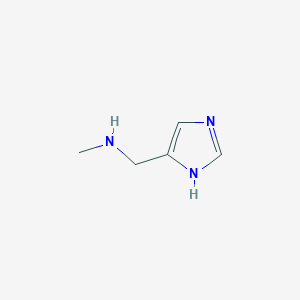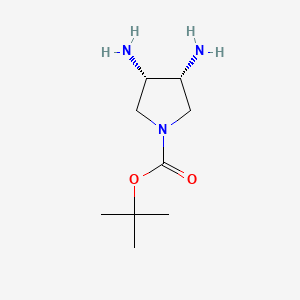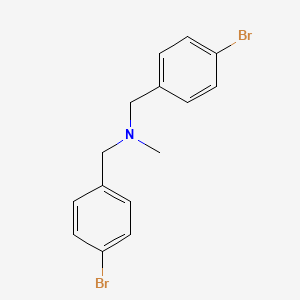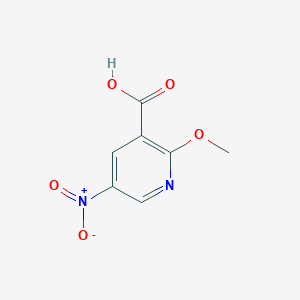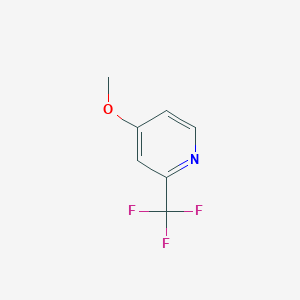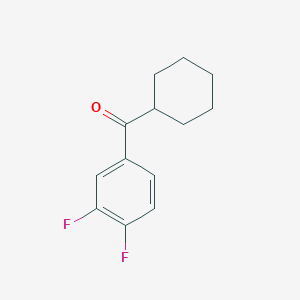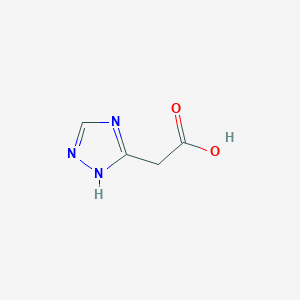
2-(1H-1,2,4-triazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-1,2,4-triazol-5-yl)acetic acid” is an organic compound . It is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .
Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-5-yl)acetic acid” is characterized by the presence of a 1,2,4-triazole ring attached to an acetic acid group . The exact molecular structure can be determined by techniques such as NMR and MS analysis .科学的研究の応用
Anticancer Applications
1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-5-yl)acetic acid, have shown promising results as anticancer agents . For instance, compounds synthesized from 1,2,4-triazole derivatives demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds have shown selectivity against normal and cancerous cell lines, making them potential candidates for cancer treatment .
Antimicrobial Applications
1,2,4-triazole and its derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.
Antiviral Applications
1,2,4-triazole derivatives also exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Antitubercular Applications
The antitubercular activity of 1,2,4-triazole derivatives has been reported , indicating their potential use in the treatment of tuberculosis.
Anti-Inflammatory Applications
1,2,4-triazole derivatives have shown anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs.
Antioxidant Applications
1,2,4-triazole derivatives have demonstrated antioxidant properties . This suggests that they could be used in the development of new antioxidant drugs.
Antidepressant Applications
1,2,4-triazole derivatives have shown antidepressant properties . This suggests that they could be used in the development of new antidepressant drugs.
Anticonvulsant Applications
1,2,4-triazole derivatives have demonstrated anticonvulsant properties . This suggests that they could be used in the development of new anticonvulsant drugs.
将来の方向性
The future directions for “2-(1H-1,2,4-triazol-5-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by triazole derivatives, there is potential for the development of more selective and potent molecules for various therapeutic applications .
作用機序
Target of Action
It’s known that the 1,2,3-triazole ring, a structural fragment in the compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets . Compounds with this structure have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .
Mode of Action
The presence of the 1,2,3-triazole ring in the compound is known to be resistant to metabolic degradation, which could potentially enhance its interaction with its targets .
Biochemical Pathways
Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may affect a variety of biochemical pathways related to these biological processes.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound is known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound’s structure, which includes the 1,2,3-triazole ring, is resistant to metabolic degradation , which could potentially enhance its stability in various environments.
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSAFNJURLEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155049-60-8 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




